molecular formula C19H14FNO5 B7683298 [4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate

[4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate

Cat. No. B7683298
M. Wt: 355.3 g/mol
InChI Key: QEJLJOQGAWIDOH-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate is a synthetic compound that has drawn the attention of researchers due to its potential applications in scientific research.

Scientific Research Applications

[4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate has been found to have potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. It has also been used as a fluorescent probe for imaging purposes in biological systems.

Mechanism of Action

The mechanism of action of [4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate involves its interaction with specific molecular targets in the body. It has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also has the ability to interfere with bacterial cell wall synthesis, leading to its anti-microbial activity.
Biochemical and Physiological Effects:
Studies have shown that [4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate can induce cell death in cancer cells and reduce inflammation in animal models. It has also been found to have low toxicity levels, making it a safe compound for research purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate in lab experiments is its ability to selectively target specific molecular targets, making it a valuable tool for studying biological processes. However, its limited solubility in water can pose a challenge in certain experiments, and further research is needed to optimize its use in different experimental settings.

Future Directions

There are several future directions for research on [4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate. One potential area of study is its use as a drug candidate for the treatment of cancer and inflammation. Further research is also needed to explore its potential as a fluorescent probe for imaging purposes in biological systems. Additionally, optimizing its solubility in water and exploring its use in different experimental settings are also areas of interest for future research.
In conclusion, [4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate is a synthetic compound with potential applications in various scientific research fields. Its selective targeting ability, low toxicity levels, and anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further research in drug development and imaging purposes. Further research is needed to optimize its use in different experimental settings and explore its potential in various scientific research applications.

Synthesis Methods

The synthesis of [4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate involves the reaction of 2-fluorobenzoic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base. The resulting product is then reacted with a cyanoacetate derivative to form the final compound. This method has been optimized to yield a high purity product, making it suitable for scientific research applications.

properties

IUPAC Name

[4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO5/c1-24-17-10-12(9-13(11-21)18(22)25-2)7-8-16(17)26-19(23)14-5-3-4-6-15(14)20/h3-10H,1-2H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJLJOQGAWIDOH-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)OC)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)OC)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(Z)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.